

Technical Guide: Spectroscopic Characterization of 3-Fluoro-6-methylpyridine-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Fluoro-6-methylpyridine-2-carboxylic acid

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides a detailed predictive analysis of the spectral data for **3-Fluoro-6-methylpyridine-2-carboxylic acid** (CAS: 1256806-43-5), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra, this guide synthesizes predicted data based on established spectroscopic principles, offering a robust reference for compound verification and characterization.

Molecular Structure and Properties

- IUPAC Name: **3-Fluoro-6-methylpyridine-2-carboxylic acid**
- Molecular Formula: C₇H₆FNO₂
- Molecular Weight: 155.13 g/mol
- CAS Number: 1256806-43-5
- Physical Form: Solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **3-Fluoro-6-methylpyridine-2-carboxylic acid**. These predictions are derived from the analysis of its functional groups and structural similarity to related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by features of the carboxylic acid and the substituted pyridine ring.

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
C-H (Aromatic/Methyl)	Stretching	3100 - 2850	Medium
C=O (Carboxylic Acid)	Stretching	1760 - 1690	Strong, Sharp
C=C / C=N (Pyridine Ring)	Stretching	1600 - 1450	Medium to Strong
O-H (Carboxylic Acid)	Bending	1440 - 1395	Medium
C-O (Carboxylic Acid)	Stretching	1320 - 1210	Strong
C-F (Aryl Fluoride)	Stretching	1250 - 1100	Strong

Prediction basis: Carboxylic acids exhibit a characteristic very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.^{[1][2]} Aromatic rings show C=C stretching in the 1600-1400 cm⁻¹ region.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted shifts are referenced to TMS (1H, 13C) and CFCl₃ (19F) in a solvent like DMSO-d₆.

¹H NMR Spectroscopy

Proton	Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
COOH	Carboxylic Acid	> 12.0	Singlet, Broad	1H
H-4	Pyridine Ring	7.8 - 8.2	Doublet of doublets (dd)	1H
H-5	Pyridine Ring	7.3 - 7.6	Doublet of doublets (dd)	1H
CH ₃	Methyl Group	2.5 - 2.7	Singlet	3H

Prediction basis: The acidic proton of a carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm.[2] Protons on the pyridine ring will be in the aromatic region, with splitting patterns determined by coupling to adjacent protons and the fluorine atom. The methyl group attached to the ring is expected around 2.5 ppm.[4]

¹³C NMR Spectroscopy

Carbon	Environment	Predicted Chemical Shift (δ , ppm)
C=O	Carboxylic Acid	165 - 175
C-3	Pyridine Ring (C-F)	155 - 165 (d, ^{13}JCF)
C-6	Pyridine Ring (C-CH ₃)	150 - 160
C-2	Pyridine Ring (C-COOH)	145 - 155
C-4	Pyridine Ring	135 - 145 (d)
C-5	Pyridine Ring	120 - 130 (d)
CH ₃	Methyl Group	18 - 25

Prediction basis: Carboxyl carbons resonate in the 165-185 δ range.[2] The carbon directly bonded to fluorine (C-3) will show a large coupling constant (^{13}JCF) and a significant downfield shift. Other ring carbons will show smaller C-F couplings.

¹⁹F NMR Spectroscopy

Fluorine	Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity
F-3	Pyridine Ring	-110 to -140	Multiplet

Prediction basis: The chemical shift for fluorine on an aromatic ring is typically in this range. The signal will be split by coupling to the adjacent aromatic protons (H-4 and H-5).

Mass Spectrometry (MS)

m/z Value	Predicted Ion	Notes
155	[M] ⁺	Molecular Ion
138	[M - OH] ⁺	Loss of hydroxyl radical
110	[M - COOH] ⁺	Loss of carboxylic acid group (decarboxylation)
45	[COOH] ⁺	Carboxyl fragment

Prediction basis: The primary fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group or the entire carboxyl group.^[5] The molecular ion peak corresponding to the molecular weight should be observable.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like **3-Fluoro-6-methylpyridine-2-carboxylic acid**.

Infrared (IR) Spectroscopy Protocol (ATR)

- Sample Preparation: Ensure the sample is dry and pure. No extensive preparation is needed for Attenuated Total Reflectance (ATR) IR.
- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
- Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
- Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

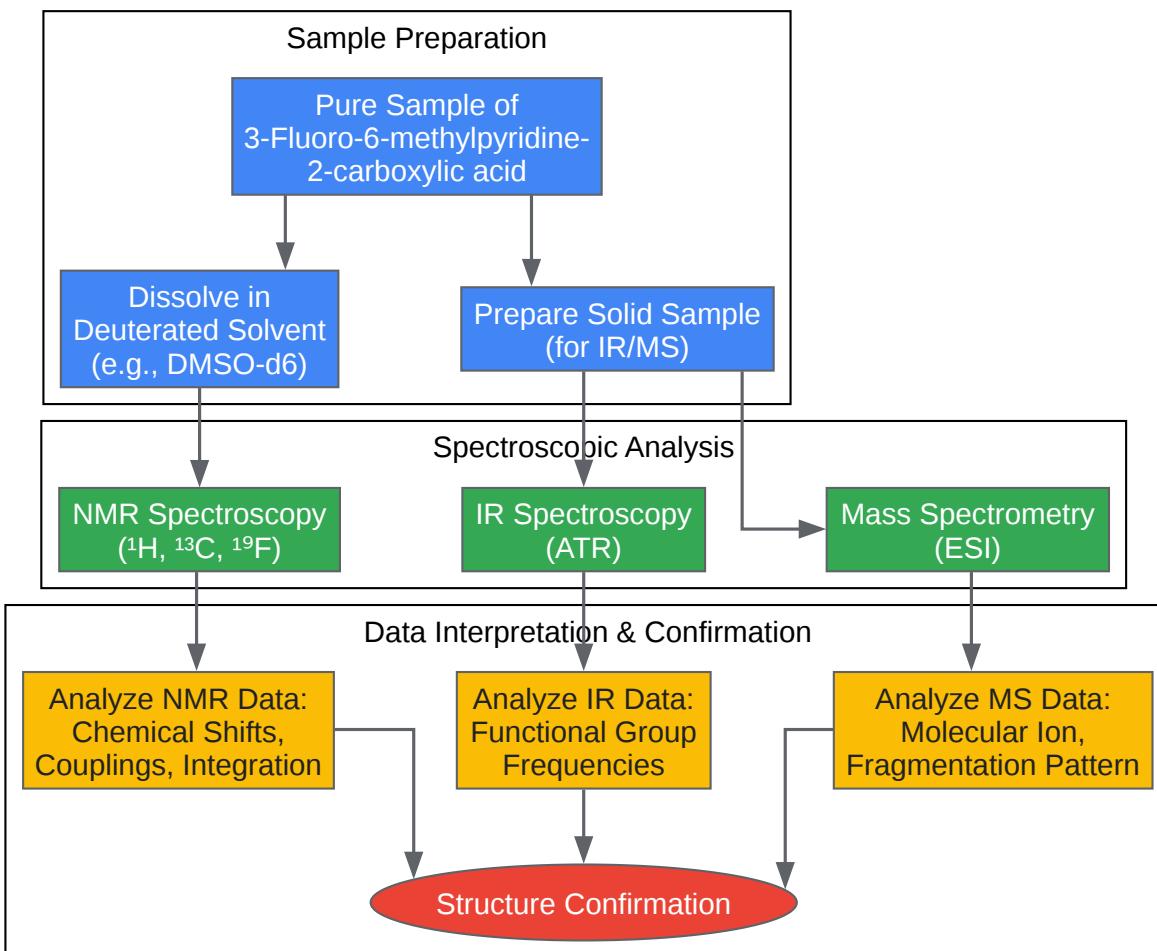
- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- Instrument Tuning: Insert the NMR tube into the spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Shim the magnetic field to achieve high homogeneity.
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
- ¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, referencing appropriately.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS peak (0.00 ppm).

Mass Spectrometry (MS) Protocol (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The ESI source can be operated in either positive or negative ion mode.
- Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode) and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete spectral characterization of **3-Fluoro-6-methylpyridine-2-carboxylic acid**.



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